molecular formula C13H14N2S B1455092 4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1350988-88-3

4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B1455092
CAS RN: 1350988-88-3
M. Wt: 230.33 g/mol
InChI Key: MYMCYOHOGNNYBB-UHFFFAOYSA-N
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Description

The compound “4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a complex organic molecule. While there is no direct information available for this specific compound, related compounds such as “(4-METHYLPYRIDIN-2-YL)METHANAMINE” and “2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine” have been studied . These compounds belong to the class of organic compounds known as pyridinylpyrimidines .

Scientific Research Applications

Medicinal Chemistry: Antibacterial Agents

This compound has been explored for its potential in creating new antibacterial agents. The derivatives of pyridinone and pyrazole, which share a similar pyridine structure, have shown weak to good antibacterial activity against several bacterial strains . These findings suggest that modifications of the core structure of “4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” could lead to the development of novel antibacterial compounds.

Agriculture: Phytotoxicity Studies

In agriculture, the related pyridone compounds have been evaluated for their effects on the radicle growth of plants like Sorghum bicolor and Cucumis sativus . This indicates that the compound could be studied for its phytotoxic properties, which might be useful in developing herbicides or growth regulators.

Materials Science: Liquid Crystal Technology

The compound’s derivatives have been investigated for their potential as chiral dopants for liquid crystals . This application is crucial in the development of advanced materials for displays and optical devices.

Environmental Science: Catalysis

Derivatives of this compound have been used in palladium-catalyzed reactions, which are significant in environmental chemistry for processes like imine hydrolysis . This suggests that “4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” could be a candidate for catalysis in environmental applications.

Energy: Photoredox Catalysis

In the field of energy, the related pyridine structures have been part of studies involving photoredox catalysis . This process is important for energy conversion and storage, indicating that the compound could have applications in renewable energy technologies.

Pharmaceutical Development: Drug Design

The compound’s framework is structurally similar to molecules that have been synthesized and screened for pharmaceutical activities, including antimicrobial, anticancer, and anticonvulsant properties . This structural similarity suggests that “4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” could be a valuable scaffold in drug design and development.

properties

IUPAC Name

4-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-9-3-2-4-11(15-9)13-10-6-8-16-12(10)5-7-14-13/h2-4,6,8,13-14H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMCYOHOGNNYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2C3=C(CCN2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163334
Record name Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-4-(6-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

CAS RN

1350988-88-3
Record name Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-4-(6-methyl-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350988-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-4-(6-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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